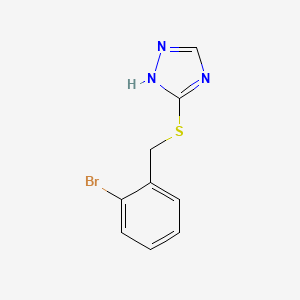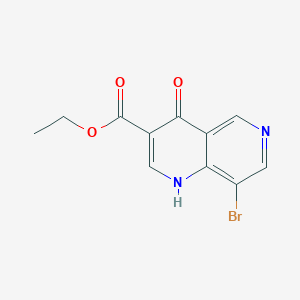
5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 2-bromobenzylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole typically involves the reaction of 2-bromobenzyl chloride with 1h-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted triazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Wissenschaftliche Forschungsanwendungen
5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe to study the interactions of triazole derivatives with biological macromolecules.
Wirkmechanismus
The mechanism of action of 5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: A simpler analog with a bromomethyl group attached to a benzene ring.
2-Bromobenzyl Bromide: Similar structure but with an additional bromine atom on the benzyl group.
Uniqueness
5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole is unique due to the presence of both a triazole ring and a bromobenzylthio group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H8BrN3S |
|---|---|
Molekulargewicht |
270.15 g/mol |
IUPAC-Name |
5-[(2-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3S/c10-8-4-2-1-3-7(8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
InChI-Schlüssel |
QWLSJKXMRZKAOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)





![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)

![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)
![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)

![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)
